Diethyl(phenyl)phosphane;nickel
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Overview
Description
Diethyl(phenyl)phosphane;nickel is an organophosphorus compound that features a nickel center coordinated to a diethyl(phenyl)phosphane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(phenyl)phosphane;nickel typically involves the reaction of nickel salts with diethyl(phenyl)phosphane ligands. One common method is the reaction of nickel(II) chloride with diethyl(phenyl)phosphane in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel center .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Diethyl(phenyl)phosphane;nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) or nickel(IV) species.
Reduction: Reduction reactions can convert nickel(II) to nickel(0) species.
Substitution: Ligand substitution reactions can occur, where the diethyl(phenyl)phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the nickel center .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nickel(III) or nickel(IV) complexes, while reduction reactions may produce nickel(0) species. Substitution reactions can result in a variety of nickel complexes with different ligands .
Scientific Research Applications
Diethyl(phenyl)phosphane;nickel has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of diethyl(phenyl)phosphane;nickel involves the coordination of the diethyl(phenyl)phosphane ligand to the nickel center, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions. In catalysis, the nickel center can facilitate various chemical transformations by providing a reactive site for substrate binding and activation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl(phenyl)phosphane;nickel include other nickel-phosphane complexes such as:
- Dimethyl(phenyl)phosphane;nickel
- Diethyl(methyl)phosphane;nickel
- Diphenyl(ethyl)phosphane;nickel
Uniqueness
This compound is unique due to the specific combination of the diethyl(phenyl)phosphane ligand and the nickel center, which imparts distinct chemical properties and reactivity. The presence of both ethyl and phenyl groups in the ligand can influence the electronic and steric environment around the nickel center, affecting its catalytic activity and stability .
Properties
CAS No. |
61994-79-4 |
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Molecular Formula |
C30H45NiP3 |
Molecular Weight |
557.3 g/mol |
IUPAC Name |
diethyl(phenyl)phosphane;nickel |
InChI |
InChI=1S/3C10H15P.Ni/c3*1-3-11(4-2)10-8-6-5-7-9-10;/h3*5-9H,3-4H2,1-2H3; |
InChI Key |
GUZJTMNXXNVAQF-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)C1=CC=CC=C1.CCP(CC)C1=CC=CC=C1.CCP(CC)C1=CC=CC=C1.[Ni] |
Origin of Product |
United States |
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